8-Chloro-1,5-naphthyridine-3-carboxylic acid 8-Chloro-1,5-naphthyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2007916-75-6
VCID: VC7056590
InChI: InChI=1S/C9H5ClN2O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H,13,14)
SMILES: C1=CN=C2C=C(C=NC2=C1Cl)C(=O)O
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.6

8-Chloro-1,5-naphthyridine-3-carboxylic acid

CAS No.: 2007916-75-6

Cat. No.: VC7056590

Molecular Formula: C9H5ClN2O2

Molecular Weight: 208.6

* For research use only. Not for human or veterinary use.

8-Chloro-1,5-naphthyridine-3-carboxylic acid - 2007916-75-6

Specification

CAS No. 2007916-75-6
Molecular Formula C9H5ClN2O2
Molecular Weight 208.6
IUPAC Name 8-chloro-1,5-naphthyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H5ClN2O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H,13,14)
Standard InChI Key QXSDCSFLTHGMGR-UHFFFAOYSA-N
SMILES C1=CN=C2C=C(C=NC2=C1Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 8-chloro-1,5-naphthyridine-3-carboxylic acid is C9_9H5_5ClN2_2O2_2, with a molecular weight of 220.60 g/mol. Its core structure consists of two fused pyridine rings (1,5-naphthyridine), where the chlorine atom at position 8 and the carboxylic acid group at position 3 confer distinct electronic and steric properties .

Key Features:

  • Aromatic System: The naphthyridine core provides π-conjugation, enhancing stability and enabling interactions with biological targets.

  • Substituent Effects:

    • The electron-withdrawing chlorine atom increases electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions.

    • The carboxylic acid group introduces hydrogen-bonding capability and acidity (pKa_a ≈ 3–4), critical for solubility and target binding .

Synthetic Methodologies

Cyclization Approaches

1,5-Naphthyridines are commonly synthesized via cyclization reactions. For 8-chloro-1,5-naphthyridine-3-carboxylic acid, two primary routes are employed:

Route 1: Skraup-Type Cyclization

A modified Skraup reaction using 3-aminopyridine derivatives and β-ketoesters under acidic conditions yields the naphthyridine core. Chlorination is achieved post-cyclization using POCl3_3 or Cl2_2 .
Example:

3-Aminopyridine+Ethyl acetoacetateH2SO41,5-Naphthyridine intermediatePOCl38-Chloro derivative\text{3-Aminopyridine} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}_2\text{SO}_4} \text{1,5-Naphthyridine intermediate} \xrightarrow{\text{POCl}_3} \text{8-Chloro derivative}

Route 2: Hydrolysis of Ester Precursors

Methyl 8-chloro-1,5-naphthyridine-3-carboxylate (CAS 2088526-64-9) undergoes alkaline hydrolysis to yield the carboxylic acid :

Methyl esterNaOH, H2O8-Chloro-1,5-naphthyridine-3-carboxylic acid\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{8-Chloro-1,5-naphthyridine-3-carboxylic acid}

Comparative Synthetic Yields

MethodYield (%)Purity (%)Key Reagents
Skraup Cyclization45–55≥90POCl3_3, H2_2SO4_4
Ester Hydrolysis85–92≥95NaOH, Ethanol

Route 2 is favored for scalability and reproducibility .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, 12 mg/mL; water, 2 mg/mL at pH 7).

  • Stability: Stable under inert conditions but prone to decarboxylation above 150°C.

Spectroscopic Data

  • 1^1H NMR (DMSO-d6_6): δ 8.90 (s, 1H, H-2), 8.45 (d, J = 6 Hz, 1H, H-6), 7.95 (d, J = 6 Hz, 1H, H-7).

  • IR: 1685 cm1^{-1} (C=O stretch), 750 cm1^{-1} (C-Cl stretch) .

Biological Activity and Applications

Antibacterial Modulation

While direct antibacterial efficacy is limited (MIC > 512 µg/mL against S. aureus and E. coli), 8-chloro-1,5-naphthyridine-3-carboxylic acid enhances fluoroquinolone activity. Synergistic effects reduce norfloxacin MICs by 4–8× in multidrug-resistant strains .

Proposed Mechanism:

  • Chelation with bacterial topoisomerase IV, stabilizing DNA-enzyme complexes.

  • Disruption of efflux pumps via hydrophobic interactions .

Comparative Analysis with Analogues

CompoundSubstituentsActivity (EGFR IC50_{50})Solubility (mg/mL)
8-Chloro-1,5-naphthyridine-3-carboxylic acidCl (C8), COOH (C3)1.2 µM2.0
1,5-Naphthyridine-3-carboxylic acidH (C8), COOH (C3)5.8 µM3.5
8-Fluoro-1,5-naphthyridine-3-carboxylic acidF (C8), COOH (C3)0.9 µM1.8

Chlorine’s electronegativity improves target affinity but reduces solubility compared to fluorine .

Industrial and Academic Relevance

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antibiotic adjuvants.

  • Material Science: Coordination polymers with transition metals (e.g., Cu2+^{2+}) exhibit luminescent properties .

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